
2-(Azidomethyl)-5-(2,5-dimethoxyphenyl)oxazole
Descripción general
Descripción
2-(Azidomethyl)-5-(2,5-dimethoxyphenyl)oxazole (2AM5DMPO) is an azide-substituted oxazole molecule that has been studied for its potential applications in medicinal chemistry, material science, and synthetic organic chemistry. It is a versatile molecule that can be used for a variety of purposes, such as in the synthesis of other compounds, as a building block for pharmaceuticals, and as a reagent for organic transformations. This article will provide an overview of the synthesis and applications of 2AM5DMPO, as well as its mechanism of action and biochemical and physiological effects. Additionally, the advantages and limitations of its use in laboratory experiments will be discussed, as well as potential future directions.
Aplicaciones Científicas De Investigación
Therapeutic Potential of Oxazole Scaffold
Oxazoles, a class of five-membered heterocyclic compounds containing oxygen and nitrogen, are integral to numerous pharmacologically active derivatives with potential therapeutic applications. These compounds have been explored for their anticancer, antimicrobial, antihyperglycemic, anti-inflammatory, and other therapeutic effects. The versatility of the oxazole ring allows for various substitutions, enhancing the pharmacological profile of these derivatives. Synthetic oxazole-containing molecules have shown significant therapeutic promise, undergoing preclinical and clinical evaluations to validate their efficacy across a range of conditions (Kaur et al., 2018).
Synthetic Approaches and Biological Significance
Oxazolones, another important derivative within the oxazole family, exhibit a wide range of pharmacological activities. These compounds, through various synthetic routes, have been identified to possess antimicrobial, anti-inflammatory, anticancer, and other significant biological activities. The structural diversity and stability of oxazolones make them a focal point in drug development, highlighting their importance in medicinal chemistry (Kushwaha & Kushwaha, 2021).
Antioxidant Capacity and Enzyme Inhibition
The research on oxazole derivatives extends to their antioxidant properties and potential as enzyme inhibitors. These compounds interact with various molecular targets, including enzymes and receptors, to mediate their pharmacological effects. The flexibility of the oxazole ring in accommodating different functional groups allows for the development of molecules with specific actions, such as antioxidant capacity and enzyme inhibition, contributing to their therapeutic potential in treating diseases associated with oxidative stress and enzymatic dysregulation (Ilyasov et al., 2020).
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(2,5-dimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-17-8-3-4-10(18-2)9(5-8)11-6-14-12(19-11)7-15-16-13/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCUCXLXMAKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CN=C(O2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


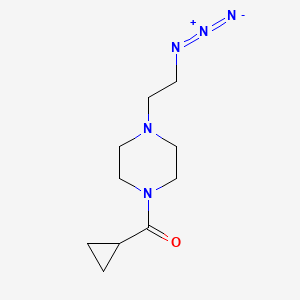
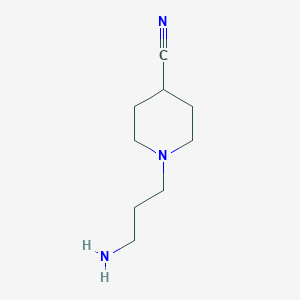

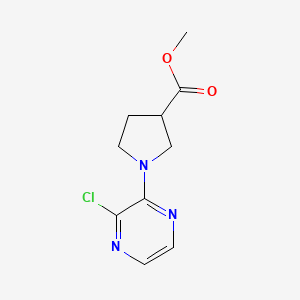
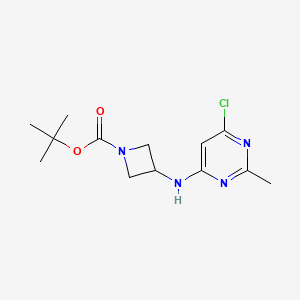
![(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1480110.png)
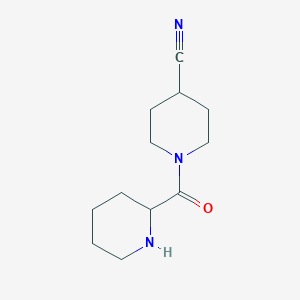

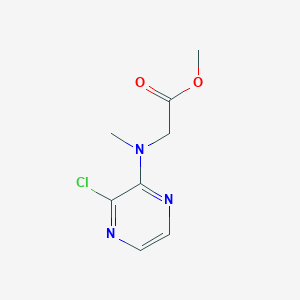


![(6-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanamine](/img/structure/B1480120.png)
![(6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1480123.png)
![6-phenyl-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1480124.png)
